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Biochemical Profile & Mechanism of Action

The table below summarizes the core biochemical characteristics of Veliparib.

Property Description

Chemical Name 2-((R)-2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide [1] [2]

Molecular
Formula

C13H16N4O [3] [1] [2]

Molecular Weight 244.3 g/mol [3]

Targets PARP1 & PARP2 [3] [4] [2]

Inhibition (Kᵢ) PARP1: 5.2 nM; PARP2: 2.9 nM [3] [4]

Primary
Mechanism

Potent inhibition of PARP enzyme activity, impeding single-strand DNA break

repair via base excision repair [4].

Veliparib exerts its effects through multiple mechanisms:

Chemosensitization and Radiosensitization: By inhibiting PARP-mediated DNA repair, Veliparib
increases the effectiveness of DNA-damaging agents (e.g., temozolomide, platinum drugs, radiation),
leading to accumulation of DNA damage and cancer cell death [3] [4].
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Synthetic Lethality in HR-Deficient Cancers: In tumors with homologous recombination repair

deficiencies (e.g., BRCA1/2 mutations), Veliparib monotherapy can be lethal. PARP inhibition
prevents single-strand break repair, which leads to double-strand breaks that cannot be repaired in

HR-deficient cells [4].
PARP Trapping: Veliparib traps PARP enzymes on damaged DNA, creating highly cytotoxic

complexes. Notably, its PARP-trapping potency is less than other PARP inhibitors like olaparib [4].

The following diagram illustrates the core mechanism of Veliparib in combination with DNA-damaging

agents.
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Key Preclinical and Clinical Findings

Clinical studies have evaluated Veliparib across various cancer types, often in specific genetic contexts or

combination regimens.
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Cancer Type Clinical Trial Context Key Findings

Metastatic
Pancreatic
Cancer

Phase I/II with FOLFOX [5] Combination was safe. Objective Response
Rate (ORR) was 26% overall, and 57% in

platinum-naive patients with HR-DDR
mutations.

Metastatic
Pancreatic
Cancer

Phase II (SWOG S1513) with
mFOLFIRI (2nd-line) [6]

No survival benefit vs FOLFIRI control.
mFOLFIRI alone showed better PFS in patients

with HR-DDR defects (7.3 vs 2.5 months).

BRCA-mutated
Advanced Breast
Cancer

Phase III (BROCADE3) with

carboplatin/paclitaxel [7]

Veliparib combination significantly improved

PFS vs chemotherapy alone.

Triple-Negative
Breast Cancer
(TNBC)

Phase III (BrighTNess) with
carboplatin in neoadjuvant

setting [7]

Addition of veliparib to carboplatin/paclitaxel
improved pathological complete response

rates.

Ovarian Cancer Phase III (VELIA) with

carboplatin/paclitaxel and as
maintenance [7]

Veliparib throughout treatment (with chemo and

as maintenance) improved PFS.

Experimental Protocols

Here are detailed methodologies for key experiments from the search results to guide preclinical research.

Cell-Based Assay: In Vitro Synergy Study

This protocol is adapted from studies investigating Veliparib's synergy with chemotherapeutics in colorectal

cancer cell lines [3].

Cell Lines: HCT-116 and HT-29 colorectal carcinoma cells.

Reagent Preparation: Prepare a 10 mM stock solution of Veliparib in DMSO. Further dilute in cell
culture medium to the working concentration [3].

Experimental Procedure:
Plate cells in 96-well plates and allow to adhere.
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Treat cells with 4 μM Veliparib for 24 hours in combination with varying concentrations of

chemotherapeutic agents (e.g., SN38 or oxaliplatin).
Incubate for a predetermined period (e.g., 5 days).

Viability Assessment: Measure cell viability using the Sulforhodamine B (SRB) assay.
Fix cells with trichloroacetic acid.

Stain with SRB dye.
Measure optical density at 510-560 nm. Percent viability is calculated relative to untreated

controls.
Data Analysis: Synergy is determined when the combination treatment results in significantly greater

cell kill than either agent alone. PARP activity can be measured via immunoblotting to confirm
inhibition (>4-fold reduction at 24 hours) [3].

Animal Model: In Vivo Efficacy Study

This protocol is based on studies demonstrating Veliparib's efficacy in xenograft models [3].

Animal Model: Female nude athymic mice (5-6 weeks old).

Xenograft Establishment:
Subcutaneously inject 5 million HCT116 colon cancer cells (in a 200 μL suspension) into the

flank.
Dosing Regimen:

Veliparib: Administer 25 mg/kg via oral gavage, twice daily in 6-hour intervals on days 2-17.
Chemotherapy: For example, Temozolomide at 17.5 mg/kg, orally, once daily on days 4-8,

given 2 hours after the morning Veliparib dose.
Efficacy Endpoint:

The primary endpoint is Tumor Growth Delay (TGD). Measure tumor volumes regularly and
calculate the difference in the time for treated versus control tumors to reach a predefined size.

The combination of radiation, irinotecan (CPT-11), and Veliparib showed a significantly longer
TGD compared to radiation and irinotecan without Veliparib [3].

Research Considerations and Future Directions

Patient Selection is Critical: The efficacy of Veliparib is strongly linked to underlying tumor biology.

Focus on populations with HR-DDR deficiencies (e.g., BRCA1/2, PALB2 mutations) or in contexts of
"BRCAness" [5] [4] [6].

Combination over Monotherapy: Its development path leans heavily towards use with DNA-
damaging agents rather than as a single agent, due to its primary role as a sensitizer [7] [5] [4].
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Differential PARP Trapping: Be aware that Veliparib has a lower potential for "PARP trapping"

compared to other clinical PARP inhibitors (e.g., olaparib, niraparib). This may influence its toxicity
profile and efficacy in different combination regimens [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Veliparib - Wikipedia [en.wikipedia.org]

2. Veliparib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

3. ABT-888 (Veliparib) - Potent PARP Inhibitor | APExBIO [apexbt.com]

4. Profile of veliparib and its potential in the treatment of solid ... [pmc.ncbi.nlm.nih.gov]

5. A Phase I/II Study of Veliparib (ABT-888) in combination with 5 ... [pmc.ncbi.nlm.nih.gov]

6. Randomized Phase II Study of PARP Inhibitor ABT-888 (Veliparib) with Modified FOLFIRI versus

FOLFIRI as Second-line Treatment of Metastatic Pancreatic Cancer: SWOG S1513 - PubMed

[pubmed.ncbi.nlm.nih.gov]

7. Veliparib (ABT-888) [hemonc.org]

To cite this document: Smolecule. [veliparib ABT-888 DNA damage repair inhibition]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548583#veliparib-abt-888-

dna-damage-repair-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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